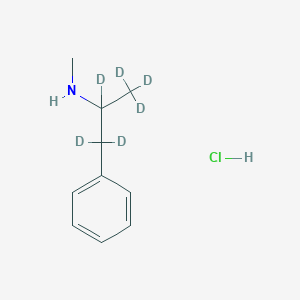

N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride

Description

N-Methyl-1-phenylpropan-d6-2-amine, monohydrochloride (CAS: Not explicitly provided in evidence) is a deuterated isotopologue of the amphetamine derivative N-methyl-1-phenylpropan-2-amine. The compound features six deuterium atoms at specific positions on the propane chain, likely at the α- and β-carbons relative to the amine group. Its monohydrochloride salt form enhances stability and solubility, making it suitable for analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) internal standards, and metabolic studies. The deuterium substitution introduces kinetic isotope effects, which slow metabolic degradation, allowing researchers to track pharmacokinetic pathways with reduced interference from endogenous metabolites .

Properties

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-N-methyl-3-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i1D3,8D2,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDDNPPQUTEOV-PEIUVIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-1-phenylpropan-d6-2-amine, monohydrochloride (also known as deuterated methamphetamine) is a compound belonging to the class of amphetamines, which are known for their stimulant properties. This article explores its biological activity, pharmacological effects, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 191.73 g/mol

- CAS Number : 68855974

N-methyl-1-phenylpropan-d6-2-amine acts primarily as a central nervous system stimulant. It is thought to exert its effects by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain, which enhances alertness and energy levels. The compound's structure allows it to cross the blood-brain barrier effectively, contributing to its potent psychological effects.

Pharmacological Effects

The pharmacological profile of N-methyl-1-phenylpropan-d6-2-amine includes:

- Stimulant Effects : Increases in energy, alertness, and cognitive function.

- Appetite Suppression : Commonly associated with amphetamines.

- Potential for Abuse : Similar to other amphetamines, there is a risk of dependency and abuse.

Biological Activity Data

The following table summarizes key biological activity data for N-methyl-1-phenylpropan-d6-2-amine:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9906) |

| Blood-Brain Barrier Permeability | High (0.9849) |

| Caco-2 Permeability | Moderate (0.8366) |

| CYP450 2D6 Substrate | Yes (0.5236) |

| Ames Test | Non-toxic |

| Carcinogenicity | Non-carcinogenic |

| Rat Acute Toxicity (LD50) | 2.7497 mol/kg |

Case Studies and Research Findings

- Neuropharmacological Studies :

- Toxicology Assessments :

- Metabolic Pathways :

- Clinical Implications :

Scientific Research Applications

N-methyl-1-phenylpropan-d6-2-amine acts as a central nervous system stimulant. Its mechanism primarily involves the enhancement of neurotransmitter release, particularly dopamine and norepinephrine, which leads to increased alertness and energy levels. This compound's ability to cross the blood-brain barrier effectively contributes to its pharmacological effects.

Pharmacological Effects

The pharmacological profile includes:

- Stimulant Effects : Increases in energy and cognitive function.

- Appetite Suppression : Commonly associated with amphetamines.

- Potential for Abuse : Similar to other stimulants, there is a risk of dependency.

Neuropharmacological Studies

N-methyl-1-phenylpropan-d6-2-amine is utilized in neuropharmacological research to study its effects on neurotransmitter dynamics and behavior. The deuterated form allows for precise tracking of metabolic pathways and interactions within the brain.

Toxicology Assessments

This compound is employed in toxicology studies to understand the effects of amphetamines on human health. It serves as a reference standard in toxicological analyses, helping to establish safe exposure levels and potential health risks associated with amphetamine use.

Forensic Applications

In forensic science, N-methyl-1-phenylpropan-d6-2-amine is used as an internal standard for the quantification of methamphetamine in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling enhances the accuracy of detection methods.

Neuropharmacological Research

A study highlighted the role of deuterated methamphetamine in understanding the pharmacokinetics of amphetamines. The use of isotopically labeled compounds allows researchers to track drug metabolism more accurately, providing insights into how variations in structure can affect drug action.

Toxicological Studies

Research involving N-methyl-1-phenylpropan-d6-2-amine has demonstrated its utility in assessing acute toxicity levels in animal models. Findings indicate that while it shares similar toxicological profiles with non-deuterated methamphetamine, the deuterated version provides a clearer understanding of metabolic pathways due to its unique isotopic signature.

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9906) |

| Blood-Brain Barrier Permeability | High (0.9849) |

| Caco-2 Permeability | Moderate (0.8366) |

| CYP450 2D6 Substrate | Yes (0.5236) |

| Ames Test | Non-toxic |

| Carcinogenicity | Non-carcinogenic |

| Rat Acute Toxicity (LD50) | 2.7497 mol/kg |

Comparison with Similar Compounds

Research Findings and Implications

- Analytical Utility: Deuterated analogs minimize signal interference in LC-MS, improving quantification accuracy in complex biological matrices.

Preparation Methods

General Considerations in Preparation

- Isotopic Labeling : The synthesis requires incorporation of deuterium atoms at specific positions (1,1,1,2,3,3-hexadeuterio) in the propan-2-amine moiety to obtain the d6-labeled compound.

- Salt Formation : The free base amine is converted to its monohydrochloride salt to enhance stability and facilitate handling.

- Analytical Confirmation : Mass spectrometry (MS) is the primary analytical method to confirm isotopic purity and molecular integrity after synthesis.

Synthetic Routes

While direct literature specific to N-methyl-1-phenylpropan-d6-2-amine monohydrochloride is limited, synthetic strategies can be inferred from related compounds and general methods for isotopically labeled amines:

Preparation of Deuterated Phenylpropanamine Core

- Starting Materials : Use of deuterated reagents such as deuterated benzyl halides or deuterated propanol derivatives.

- Key Reaction : Catalytic hydrogenation or reduction using deuterium gas (D2) or deuterated reducing agents to introduce deuterium atoms at the alpha and beta carbons of the propanamine chain.

- Example : Reduction of 1-phenylpropan-2-one with deuterium-labeled hydride sources or catalytic hydrogenation in D2 atmosphere to yield the hexadeuterated amine intermediate.

N-Methylation

- Method : Methylation of the deuterated amine using methylating agents such as methyl iodide or formaldehyde with formic acid (Eschweiler-Clarke methylation) in deuterated solvents to prevent hydrogen exchange.

- Considerations : Use of deuterated methylating agents or conditions to preserve isotopic labeling.

Formation of Monohydrochloride Salt

- The free base amine is reacted with hydrochloric acid (HCl) in anhydrous or aqueous conditions to form the monohydrochloride salt.

- The salt is isolated by crystallization or precipitation, often from solvents like ethanol or ethyl acetate.

Detailed Method from Patent CN105085278A (Related Compound Synthesis)

This patent describes a method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compounds, which can be adapted for isotopically labeled analogs.

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Preparation of substituted phenyl intermediate | Benzyl chloride or benzyl bromide derivatives reacted with deuterated propanamine precursors |

| 2 | Alkylation or substitution reaction | Use of organic bases (triethylamine, piperidine) in solvents such as tetrahydrofuran (THF), toluene, or benzyl alcohol |

| 3 | Catalytic hydrogenation | Raney nickel or platinum oxide catalysts under D2 atmosphere for deuterium incorporation |

| 4 | Salt formation | Treatment with hydrochloric acid to yield hydrochloride salt |

Analytical Data and Purity Confirmation

| Parameter | Method | Purpose |

|---|---|---|

| Isotopic Purity | Mass Spectrometry (MS) | Confirm incorporation of six deuterium atoms and molecular weight (191.73 g/mol) |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Verify deuterium substitution pattern and chemical structure |

| Salt Purity | Melting Point and Elemental Analysis | Confirm formation of monohydrochloride salt and purity |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Assess chemical purity and detect impurities |

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Molecular Formula | C10H16ClN (with 6 deuterium replacing hydrogens) |

| Molecular Weight | 191.73 g/mol |

| Key Reagents | Deuterated benzyl halides, methylating agents, hydrochloric acid |

| Catalysts | Raney nickel, platinum oxide |

| Solvents | Tetrahydrofuran, toluene, benzyl alcohol, ethanol |

| Bases | Triethylamine, potassium hydroxide, sodium hydroxide |

| Analytical Techniques | Mass spectrometry, NMR, HPLC, elemental analysis |

Research Findings and Optimization Notes

- The use of catalytic hydrogenation under deuterium gas is critical for achieving high isotopic incorporation.

- Selection of solvents and bases impacts the yield and isotopic purity; aprotic solvents and mild bases favor retention of deuterium labels.

- Salt formation with hydrochloric acid improves compound stability and facilitates purification.

- Analytical methods must be carefully chosen to avoid hydrogen-deuterium exchange during analysis.

Q & A

Q. What analytical methods are recommended for confirming the isotopic purity of N-methyl-1-phenylpropan-d6-2-amine monohydrochloride?

Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) is critical to verify deuterium incorporation. The molecular ion ([M+H]+) should show a mass shift of +6 Da compared to the non-deuterated analog, with isotopic patterns analyzed for purity .

- Nuclear Magnetic Resonance (NMR): ¹H NMR will show absence of proton signals at deuterated positions (e.g., methyl-d3 or ethyl-d4 groups). ²H NMR or ¹³C DEPT experiments can further confirm deuteration .

- Elemental Analysis: Combustion analysis ensures stoichiometric Cl⁻ content, validating the monohydrochloride form .

Q. How should researchers design synthetic routes to minimize impurities in N-methyl-1-phenylpropan-d6-2-amine monohydrochloride?

Answer:

- Deuterated Reagents: Use deuterated solvents (e.g., D2O, CD3OD) and deuterium-labeled precursors (e.g., D3C-NH2) to avoid isotopic dilution .

- Purification: Employ recrystallization in deuterated solvents or preparative HPLC with ion-pairing agents (e.g., TFA) to separate residual non-deuterated analogs .

- Quality Control: Monitor intermediates via LC-MS to detect early-stage impurities (e.g., incomplete deuteration or over-alkylation) .

Advanced Research Questions

Q. How does deuteration at the methyl and propan-2-amine positions affect the compound’s pharmacokinetic properties in metabolic studies?

Answer:

- Isotope Effects: Deuteration slows metabolic degradation (kinetic isotope effect) at labeled positions, extending half-life. For example, deuterated methyl groups reduce CYP450-mediated demethylation rates .

- Tracer Applications: Use LC-MS/MS to track deuterium retention in metabolites. Compare fragmentation patterns of deuterated vs. non-deuterated analogs to map metabolic pathways .

- Challenges: Partial deuteration loss (e.g., via exchange with bodily fluids) requires correction factors in pharmacokinetic modeling .

Q. What strategies resolve spectral overlap in NMR analysis caused by deuterated and non-deuterated impurities?

Answer:

- Selective Excitation: Use band-selective pulses (e.g., ¹³C-filtered experiments) to suppress signals from non-deuterated contaminants .

- 2D NMR: HSQC or HMBC correlations differentiate deuterated carbons (e.g., CD3 vs. CH3) and clarify ambiguous proton environments .

- Quantitative ²H NMR: Directly measure deuterium content using a dedicated ²H lock channel and external standards .

Q. How can researchers validate the stability of N-methyl-1-phenylpropan-d6-2-amine monohydrochloride under varying storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor via:

- HPLC-UV/PDA: Detect hydrolysis products (e.g., free amine) or oxidation byproducts .

- Karl Fischer Titration: Quantify water absorption, which may destabilize the hydrochloride salt .

- Isotopic Stability: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess deuterium retention using MS .

Methodological Considerations for Biological Studies

- Solubility Optimization: Prepare stock solutions in deuterium-depleted water or DMSO-d6 to avoid solvent exchange .

- Cell-Based Assays: Use isotopically matched controls (e.g., non-deuterated analog) to isolate isotope-specific effects .

- Receptor Binding Studies: Surface Plasmon Resonance (SPR) or radioligand assays quantify deuterium-induced changes in binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.